octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol

Catalog No.
S5293537
CAS No.
5186-22-1
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-...

CAS Number

5186-22-1

Product Name

octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol

IUPAC Name

spiro[1,2,3,4,6a,7,8,9,10,10b-decahydrobenzo[c]chromene-6,1'-cyclohexane]-4a,10a-diol

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c19-17-12-6-2-8-14(17)16(10-4-1-5-11-16)21-18(20)13-7-3-9-15(17)18/h14-15,19-20H,1-13H2

InChI Key

GATCEJCAKDSFNO-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3CCCCC3(C4CCCCC4(O2)O)O

Canonical SMILES

C1CCC2(CC1)C3CCCCC3(C4CCCCC4(O2)O)O

The exact mass of the compound octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol is 294.21949481 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol is a complex organic compound with the molecular formula C18H30O3C_{18}H_{30}O_3 and a molecular weight of approximately 294.43 g/mol. It features a spiro structure that combines a benzo[c]chromene moiety with a cyclohexane ring, making it part of a broader class of compounds known for their diverse biological activities. The compound is characterized by its unique stereochemistry, which contributes to its potential applications in medicinal chemistry and pharmacology .

The chemical reactivity of octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol can be attributed to the presence of hydroxyl groups and the spirocyclic structure. It can undergo various reactions typical for alcohols and spiro compounds, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion of hydroxyl groups to carbonyls or ketones.
  • Substitution Reactions: Involving the hydroxyl groups in nucleophilic substitution processes.

These reactions can lead to the formation of derivatives that may exhibit enhanced biological properties or altered solubility profiles .

Research indicates that compounds related to octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol exhibit significant biological activities. For instance, derivatives of benzo[c]chromenes have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notably, some derivatives have been identified as effective inhibitors of P-glycoprotein, which is linked to drug resistance in cancer therapy . The unique structural features of octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol may confer similar or enhanced biological activities.

The applications of octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol are primarily rooted in medicinal chemistry. Potential applications include:

  • Pharmaceutical Development: As a scaffold for designing new anticancer agents or drugs targeting specific biological pathways.
  • Natural Product Synthesis: Its structural characteristics make it suitable for incorporation into larger natural product frameworks.

The compound's unique structure may also lead to novel applications in materials science or as a ligand in coordination chemistry.

Interaction studies involving octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with proteins involved in drug metabolism and transport, such as P-glycoprotein. These interactions are crucial for understanding its pharmacokinetics and potential as a therapeutic agent against resistant cancer types .

Several compounds share structural similarities with octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
9-Hydroxy-1H-Benzo[f]chromeneHydroxy group at position 9Anticancer properties
Benzo[c]chromene DerivativesVarious substituents on the chromene ringAntioxidant and anticancer
Spiro[cyclohexane-1,6'-dibenzo[b,d]pyran]Spirocyclic structure similar to octahydrospiro compoundPotential neuroprotective effects

These compounds illustrate the diversity within this class of molecules while highlighting the unique spirocyclic nature of octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol as a distinguishing feature that may contribute to its specific biological activities and applications in drug development .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

294.21949481 g/mol

Monoisotopic Mass

294.21949481 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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